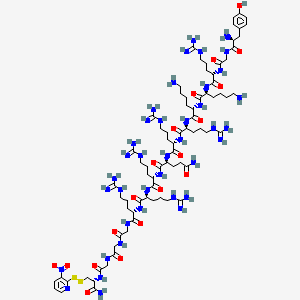
TAT (47-57) GGG-Cys(Npys)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAT (47-57) GGG-Cys(Npys) is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the human immunodeficiency virus (HIV). This peptide sequence, which includes the amino acids from positions 47 to 57 of the TAT protein, is known for its ability to penetrate cell membranes. The addition of a glycine-glycine-glycine (GGG) linker and a cysteine residue modified with 3-nitro-2-pyridinesulfenyl (Npys) enhances its functionality for various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TAT (47-57) GGG-Cys(Npys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cysteine residue is modified with 3-nitro-2-pyridinesulfenyl to protect the thiol group and facilitate subsequent reactions .
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of TAT (47-57) GGG-Cys(Npys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
TAT (47-57) GGG-Cys(Npys) undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The Npys group can be substituted with other thiol-reactive groups, facilitating conjugation with other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-reactive reagents such as maleimides.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Thiol-modified peptides: Resulting from reduction or substitution reactions.
科学的研究の応用
TAT (47-57) GGG-Cys(Npys) has a wide range of applications in scientific research:
Intracellular Drug Delivery: Its cell-penetrating ability makes it an excellent carrier for delivering therapeutic molecules into cells.
Bioconjugation: The Npys-modified cysteine allows for easy conjugation with other molecules, facilitating the creation of multifunctional peptides.
HIV Research: As a fragment of the HIV TAT protein, it is used in studies related to HIV infection and replication.
Molecular Biology: Employed in the delivery of nucleic acids, proteins, and other biomolecules into cells for various experimental purposes
作用機序
The mechanism by which TAT (47-57) GGG-Cys(Npys) exerts its effects involves its ability to penetrate cell membranes. The arginine-rich sequence facilitates interaction with the negatively charged cell membrane, allowing the peptide to translocate into the cell. Once inside, the Npys-modified cysteine can react with intracellular thiol groups, enabling the delivery of conjugated molecules .
類似化合物との比較
Similar Compounds
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Arginine-rich peptides: Various peptides rich in arginine residues that exhibit cell-penetrating properties.
Uniqueness
TAT (47-57) GGG-Cys(Npys) is unique due to its origin from the HIV TAT protein and the specific modifications that enhance its functionality. The GGG linker and Npys-modified cysteine provide additional versatility for bioconjugation and intracellular delivery applications .
特性
分子式 |
C78H135N39O19S2 |
|---|---|
分子量 |
1987.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2R)-1-amino-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |
InChIキー |
GPNYGUCJBMPEHT-LJULWTNISA-N |
異性体SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
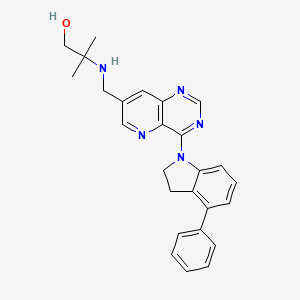

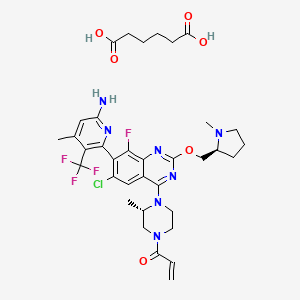
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
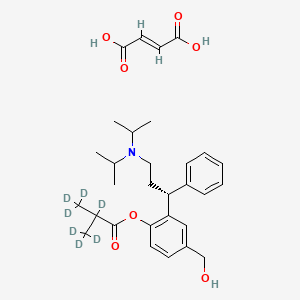
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
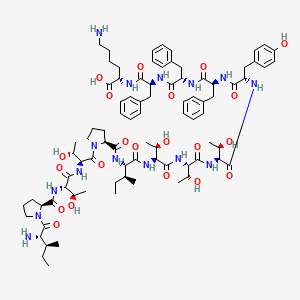
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
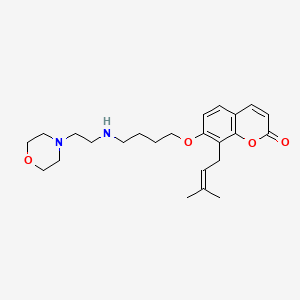

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
